3-(Methylamino)-4-nitrophenol

説明

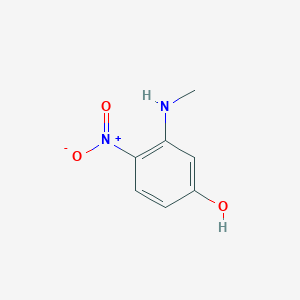

Structure

3D Structure

特性

IUPAC Name |

3-(methylamino)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-6-4-5(10)2-3-7(6)9(11)12/h2-4,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGZWWJLIPEADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163577 | |

| Record name | Phenol, 3-(methylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-79-8 | |

| Record name | 3-(Methylamino)-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14703-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(methylamino)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014703798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(methylamino)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)-4-nitrophenol (CAS 14703-79-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical information for 3-(Methylamino)-4-nitrophenol (CAS 14703-79-8) is limited. This guide provides a comprehensive overview of the existing data for this specific compound. To offer a broader context for researchers, comparative data for the closely related isomer, 3-Methyl-4-nitrophenol (CAS 2581-34-2), is included with clear demarcation. This information should be used for informational purposes only and not as a direct substitute for data on 3-(Methylamino)-4-nitrophenol.

Introduction and Chemical Identity

3-(Methylamino)-4-nitrophenol is a substituted aromatic compound with the CAS number 14703-79-8.[1] Its chemical structure features a phenol ring substituted with a methylamino group at the 3-position and a nitro group at the 4-position. This arrangement of functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl and methylamino groups, which are electron-donating, creates a molecule with interesting electronic properties that could be exploited in various chemical reactions.

The molecular formula for 3-(Methylamino)-4-nitrophenol is C7H8N2O3, and it has a molecular weight of 168.15 g/mol .[1] This compound is intended for research use only and may require special handling, such as cold-chain transportation, to ensure its stability.[1]

Chemical Structure Visualization

Caption: 2D structure of 3-(Methylamino)-4-nitrophenol.

Physicochemical Properties

Comparative Data for 3-Methyl-4-nitrophenol (CAS 2581-34-2): For the purpose of providing context, the properties of the isomer 3-Methyl-4-nitrophenol are presented below. It is crucial to reiterate that these values are not for the title compound.

| Property | Value | Source |

| Melting Point | 125-130 °C | [2] |

| Boiling Point | 200 °C (decomposition) | [2] |

| Flash Point | 110 °C | [2] |

| Water Solubility | 1.34 g/L | [2] |

| Appearance | Needle-like or columnar yellow crystals | [2] |

Spectral Data

While a commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for 3-(Methylamino)-4-nitrophenol, the actual spectral data are not publicly accessible.[1]

Comparative Data for 3-Methyl-4-nitrophenol (CAS 2581-34-2): For reference, spectral data for the isomer 3-Methyl-4-nitrophenol is available and can be found through various chemical databases.[3]

Safety and Handling

The available safety information for 3-(Methylamino)-4-nitrophenol indicates that it should be handled with care in a laboratory setting.

GHS Hazard Information

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling and Storage

-

Handling: Use in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing.[5] Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep container tightly closed.[6]

-

Personal Protective Equipment (PPE):

Synthesis and Reactivity

Specific, validated synthesis protocols for 3-(Methylamino)-4-nitrophenol (CAS 14703-79-8) are not detailed in the available literature. The synthesis of related nitrophenols often involves the nitration of a corresponding phenol or cresol precursor.[2][9] For example, 4-amino-3-nitrophenol can be synthesized from p-aminophenol through a three-step process of acetylation, nitration, and hydrolysis.[9]

The reactivity of 3-(Methylamino)-4-nitrophenol will be influenced by its functional groups. The phenol group can undergo O-alkylation, acylation, and other reactions typical of phenols. The amino group can be acylated, alkylated, or diazotized. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of more complex molecules. The aromatic ring itself can undergo further electrophilic or nucleophilic substitution, depending on the reaction conditions.

Potential Applications

There is no specific information regarding the applications of 3-(Methylamino)-4-nitrophenol in the reviewed literature. However, based on the applications of structurally similar compounds, it can be hypothesized that this molecule could serve as an intermediate in several fields.

Inferred Potential Based on Related Compounds:

-

Pharmaceutical Synthesis: Nitrophenols are precursors in the synthesis of various pharmaceuticals. The functional groups on 3-(Methylamino)-4-nitrophenol could be modified to produce a range of biologically active molecules.

-

Dye and Pigment Industry: Aromatic amines and phenols are fundamental components of many dyes. The specific substitution pattern of this compound could lead to the development of novel colorants. A related compound, 3-Methylamino-4-nitrophenoxyethanol, is used as a semipermanent hair colorant.[10]

-

Agrochemicals: The isomer 3-Methyl-4-nitrophenol is used as an intermediate in the synthesis of pesticides.[11] This suggests a potential, though unproven, utility for 3-(Methylamino)-4-nitrophenol in the agrochemical industry.

Conclusion

3-(Methylamino)-4-nitrophenol (CAS 14703-79-8) is a chemical compound with limited publicly available data. The existing information primarily pertains to its chemical identity and basic safety hazards. For researchers and drug development professionals, this compound represents a potentially useful but largely uncharacterized building block. Further research is necessary to fully elucidate its physicochemical properties, spectral characteristics, and potential applications. When considering its use, it is imperative to adhere to the provided safety guidelines and to conduct thorough in-house analysis to confirm its properties.

References

Sources

- 1. 14703-79-8|3-(Methylamino)-4-nitrophenol|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 3-Methyl-4-nitrophenol(2581-34-2) 1H NMR [m.chemicalbook.com]

- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 10. Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Technical Guide to 4-(Methylamino)-3-nitrophenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(methylamino)-3-nitrophenol (CAS No. 14703-88-9), a substituted nitrophenol of significant interest to researchers and professionals in chemical synthesis and drug development. This document delineates its chemical identity, physicochemical properties, a validated synthesis protocol, and modern analytical methodologies for its characterization. Furthermore, it explores its current and potential applications, alongside a critical assessment of its toxicological profile and requisite safety protocols. The guide is structured to deliver not only factual data but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical resource for laboratory and industrial applications.

Introduction

Substituted nitroaromatic compounds are foundational building blocks in organic chemistry, serving as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. Among these, 4-(methylamino)-3-nitrophenol holds particular importance due to its unique trifunctional chemical architecture, comprising a hydroxyl, a secondary amine, and a nitro group. This arrangement of electron-donating and electron-withdrawing groups on the phenol ring creates a molecule with distinct reactivity and potential for further chemical modification. Its structural similarity to other biologically active aminophenols suggests its potential as a precursor or active agent in various biochemical pathways. This guide aims to consolidate the available technical information on this compound, providing a single, authoritative resource for professionals in the field.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective application and safe handling.

Nomenclature and Structure:

-

IUPAC Name: 4-(Methylamino)-3-nitrophenol

-

CAS Number: 14703-88-9[1]

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Synonyms: 2-nitro-4-hydroxy-N-methylaniline, 5-Hydroxy-2-methylamino-1-nitro-benzol[2]

The structure consists of a phenol ring with the hydroxyl group defining position 1. A nitro group (-NO₂) is substituted at position 3, and a methylamino group (-NHCH₃) is at position 4.

Caption: 2D Structure of 4-(Methylamino)-3-nitrophenol

Physicochemical Data Summary:

The following table summarizes key physicochemical properties, which are critical for predicting its behavior in various solvents and biological systems, as well as for developing purification and analytical methods.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [1] |

| Exact Mass | 168.0535 g/mol | [1] |

| Physical State | Solid (presumed) | [3] |

| Boiling Point | 349.2 °C at 760 mmHg | [1] |

| Density | 1.411 g/cm³ | [1] |

| Flash Point | 165 °C | [1] |

| Vapor Pressure | 2.38E-05 mmHg at 25°C | [1] |

| XLogP3 | 1.938 | [1] |

| Refractive Index | 1.665 | [1] |

Note: XLogP3 is a computed octanol-water partition coefficient, indicating moderate lipophilicity.

Synthesis and Manufacturing Protocol

The synthesis of 4-(methylamino)-3-nitrophenol is most efficiently achieved via nucleophilic aromatic substitution. The causality for this strategic choice lies in the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group, such as a halide, by an amine.

A plausible and field-proven synthetic route starts from 4-chloro-3-nitrophenol. The chlorine atom at position 4 is activated towards nucleophilic attack by the nitro group at the meta-position (position 3).

Caption: Synthesis workflow for 4-(methylamino)-3-nitrophenol.

Detailed Experimental Protocol:

Self-Validating System Note: This protocol includes checkpoints for reaction monitoring and product characterization to ensure process integrity.

-

Reactor Setup: To a sealed pressure vessel, add 4-chloro-3-nitrophenol (1.0 eq).[4] Add a suitable polar solvent such as methanol or sulfolane to dissolve the starting material.

-

Reagent Addition: Add an excess of methylamine (e.g., 2-4 eq), typically as a solution in the chosen solvent. The excess drives the reaction to completion.

-

Reaction Conditions: Seal the vessel and heat the mixture. A typical condition might be 125°C for several hours.[5] The use of a sealed vessel is critical to contain the volatile methylamine and allow the reaction to proceed at temperatures above its boiling point.

-

In-Process Control (IPC): Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: After cooling, evaporate the solvent under reduced pressure. The residue can be subjected to an acid-base workup. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove excess methylamine. Then, wash with water and brine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.[6]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

Robust analytical methods are essential for quality control, ensuring the identity, purity, and stability of 4-(methylamino)-3-nitrophenol. Given its aromatic structure and chromophores (nitro and phenol groups), HPLC with UV detection is a highly effective method.

Caption: Typical HPLC analytical workflow for nitrophenols.

Protocol: HPLC Purity Assay

Causality Insight: A C18 reverse-phase column is chosen due to the moderate polarity of the analyte. An acidic mobile phase (using formic or phosphoric acid) is employed to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical ratio would be 40:60 (v/v) Acetonitrile:Water.[7] The optimal ratio should be determined experimentally to achieve a suitable retention time (e.g., 3-10 minutes).

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength between 290 nm and 320 nm, where nitrophenols exhibit strong absorbance.[8]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Injection Volume: 10 µL.[7]

-

System Suitability: Before sample analysis, perform replicate injections of a standard solution to verify system performance (e.g., retention time repeatability <1%, peak area repeatability <2%).

-

Quantification: Determine purity by area percent calculation or by using a calibrated external standard curve for assay determination.

Spectroscopic Data: While specific, high-resolution spectra for 4-(methylamino)-3-nitrophenol are not widely published in peer-reviewed literature, expected characteristics can be inferred from its structure and data on similar compounds.[9][10][11]

-

¹H NMR: Expect signals in the aromatic region (6-8 ppm) showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A singlet for the methyl group (~3 ppm) and exchangeable proton signals for the -OH and -NH groups would also be present.

-

IR Spectroscopy: Key vibrational bands would include O-H stretching (~3300-3500 cm⁻¹), N-H stretching (~3400 cm⁻¹), C-H stretching from the aromatic ring and methyl group (~2800-3100 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹ respectively), and C-N stretching (~1350-1250 cm⁻¹).[12][13]

-

Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (168.15 g/mol ).

Applications and Industrial Relevance

The utility of 4-(methylamino)-3-nitrophenol stems from its role as a versatile chemical intermediate.

-

Hair Dye Formulations: Its close structural analog, 4-amino-3-nitrophenol, is used in both oxidative and non-oxidative hair dye formulations.[5][14] It is highly probable that 4-(methylamino)-3-nitrophenol could be used similarly to impart red or bordeaux hues.

-

Precursor in Pharmaceutical Synthesis: Nitrophenols are crucial starting materials for many active pharmaceutical ingredients (APIs). For example, 4-nitrophenol is reduced to 4-aminophenol, a key precursor for paracetamol.[15] The structure of 4-(methylamino)-3-nitrophenol makes it a candidate for reduction to the corresponding diamine, which can then be used as a scaffold in the development of novel therapeutic agents.

-

Organic Synthesis: The nitro group can be readily reduced to an amine, providing a route to 1,2,4-trisubstituted benzene derivatives that are valuable in medicinal chemistry. The phenol and secondary amine groups can also be further functionalized.

Toxicology and Safety Profile

A thorough understanding of the toxicological profile is essential for risk assessment and the implementation of appropriate safety measures. While specific toxicological data for 4-(methylamino)-3-nitrophenol is limited, data for the closely related 4-amino-3-nitrophenol (CAS 610-81-1) provides a strong basis for hazard assessment.

Summary of Known Hazards (based on analogs):

-

Acute Toxicity: Harmful if swallowed.[16] The oral LD50 in rats for 4-amino-3-nitrophenol is between 500-1000 mg/kg bw.[17]

-

Skin Irritation: Causes skin irritation.[16]

-

Eye Irritation: Causes serious eye irritation.[16]

-

Sensitization: The analog 4-amino-3-nitrophenol is considered a strong skin sensitizer.[17]

-

Mutagenicity: Suspected of causing genetic defects.[16]

Self-Validating Safety Protocol (Handling and Storage):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[18]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[18]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[18]

-

-

Handling Procedures: Avoid dust formation. Do not breathe dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[16]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[16]

-

Spill Response: In case of a spill, clean up immediately using dry methods to avoid generating dust. Place the spilled material in a sealed, labeled container for disposal.[18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]

Conclusion

4-(Methylamino)-3-nitrophenol is a valuable chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. Standard analytical techniques, particularly reverse-phase HPLC, provide reliable means for quality control. While its primary applications appear to be in the synthesis of specialty chemicals like dyes, its potential as a precursor for pharmaceutical agents warrants further investigation. The toxicological profile, inferred from close analogs, necessitates careful handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently and safely utilize this compound in their work.

References

-

LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]

-

Gazi-Geyikci, F., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available from: [Link]

-

ResearchGate. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]

-

SIELC Technologies. (2018, February 16). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Available from: [Link]

-

Taylor & Francis Online. (2017, September 25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Available from: [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 14703-88-9. Available from: [Link]

-

Molbase. (n.d.). 4-methylamino-3-nitrophenol. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

PubMed. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Available from: [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, April 24). Phenol, 4-amino-3-nitro-: Human health tier II assessment. Available from: [Link]

-

MDPI. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Available from: [Link]

-

ResearchGate. (2025, October 12). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Available from: [Link]

-

NIST. (n.d.). 4-Amino-3-nitrophenol IR Spectrum. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-4-nitrophenol. Available from: [Link]

-

PubChem. (n.d.). 4-Amino-3-Nitrophenol. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Available from: [Link]

-

International Journal of Applied Pharmaceutics. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link]

- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

MDPI. (n.d.). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Available from: [Link]

-

Bulgarian Chemical Communications. (n.d.). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-nitrophenol (CAS 610-78-6). Available from: [Link]

-

NIST. (n.d.). 4-Amino-3-nitrophenol Mass Spectrum. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Amino-3-nitrophenol. Available from: [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrophenol. Available from: [Link]

-

Semantic Scholar. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Available from: [Link]

-

Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?. Available from: [Link]

-

PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available from: [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-methylamino-3-nitrophenol-Molbase [molbase.com]

- 3. (4-(Methylamino)-3-nitrophenyl)methanol | 62347-97-1 [sigmaaldrich.com]

- 4. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Amino-3-nitrophenol(610-81-1) 1H NMR [m.chemicalbook.com]

- 10. 4-Amino-3-nitrophenol [webbook.nist.gov]

- 11. 4-Amino-3-Nitrophenol | C6H6N2O3 | CID 3758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: 3-(Methylamino)-4-nitrophenol vs. 3-Methyl-4-nitrophenol

This guide provides a rigorous technical comparison between 3-(Methylamino)-4-nitrophenol and 3-Methyl-4-nitrophenol . While they share a core nitrophenol scaffold, the substitution of a methyl group with a methylamino group fundamentally alters their electronic architecture, synthetic accessibility, and industrial utility.

Executive Summary

3-Methyl-4-nitrophenol (PNMC) is a lipophilic, slightly acidic intermediate primarily driven by steric and inductive effects, serving as the backbone for organophosphate insecticides like Fenitrothion. In contrast, 3-(Methylamino)-4-nitrophenol is a highly polarized, resonance-active molecule characterized by strong intramolecular hydrogen bonding. This "push-pull" electronic system makes it a critical chromophore in oxidative hair dye formulations but renders it unsuitable for the lipophilic requirements of agrochemistry.

Structural & Electronic Architecture

The divergence in chemical behavior stems from the substituent at the C3 position relative to the phenolic hydroxyl (C1) and the nitro group (C4).

Electronic Effects

-

3-Methyl-4-nitrophenol (Molecule B): The methyl group (

) acts as a weak electron donor via induction (+I) and hyperconjugation. It provides steric bulk ortho to the nitro group, forcing the nitro group slightly out of planarity, which can reduce the resonance withdrawal strength of the nitro group.[1] -

3-(Methylamino)-4-nitrophenol (Molecule A): The methylamino group (

) is a strong electron donor via resonance (+M) . The lone pair on the nitrogen donates electron density into the aromatic ring, creating a "push-pull" system with the electron-withdrawing nitro group (

Intramolecular Hydrogen Bonding

A critical feature of Molecule A is the formation of a stable 6-membered ring via intramolecular hydrogen bonding between the amine proton and the nitro oxygen.

-

Effect: This "locks" the conformation, reduces the basicity of the amine (vinylogous amide character), and significantly lowers the volatility compared to the methyl analog.

Visualization of Electronic Pathways

The following diagram illustrates the resonance donation and hydrogen bonding differences.

Figure 1: Comparative electronic architecture showing resonance stabilization vs. steric hindrance.

Physicochemical Profiling

The following data highlights the impact of the amino group on acidity and solubility.

| Property | 3-(Methylamino)-4-nitrophenol | 3-Methyl-4-nitrophenol |

| CAS Number | 14703-79-8 | 2581-34-2 |

| Molecular Weight | 168.15 g/mol | 153.14 g/mol |

| Acidity (pKa) | ~8.5 - 9.0 (Predicted)* | 7.39 (Experimental) [1] |

| LogP (Lipophilicity) | ~1.2 (Lower) | 2.5 (Higher) [2] |

| Water Solubility | Moderate (Polar/H-bond donor) | Low (1.34 g/L) [1] |

| Appearance | Red/Violet Powder | Yellow/Beige Crystals |

| Primary Use | Dye Intermediate | Pesticide Intermediate |

*Note on pKa: The pKa of Molecule A is higher (less acidic) than Molecule B.[1] The strong +M effect of the amino group increases electron density in the ring, destabilizing the phenoxide anion upon deprotonation of the hydroxyl group. Conversely, Molecule B's methyl group has a negligible effect, leaving the acidity close to that of 4-nitrophenol (pKa 7.15).

Synthetic Pathways & Process Chemistry[2]

The synthesis of these two molecules requires fundamentally different strategies: Electrophilic Aromatic Substitution (EAS) for the methyl analog and Nucleophilic Aromatic Substitution (SnAr) for the methylamino analog.

Synthesis of 3-Methyl-4-nitrophenol (EAS)

This is a classic nitration controlled by the directing effects of the hydroxyl and methyl groups.

-

Starting Material: m-Cresol (3-methylphenol).

-

Reagents: Nitric acid (

) / Sulfuric acid ( -

Mechanism: The -OH group is a strong ortho/para director. Nitration occurs primarily at the 4-position (para to OH) due to steric hindrance at the 2-position (sandwiched between OH and Me).

-

Challenge: Separation of the 4-nitro isomer from the 2-nitro and 6-nitro byproducts is required (often via steam distillation).

Synthesis of 3-(Methylamino)-4-nitrophenol (SnAr)

Direct nitration of 3-(methylamino)phenol is difficult due to oxidation of the amine. A displacement strategy is preferred.

-

Starting Material: 3-Fluoro-4-nitrophenol (or 3-Chloro analog).

-

Reagents: Methylamine (

), Base ( -

Mechanism: The nitro group at C4 activates the C3 position for nucleophilic attack. The halogen is displaced by the amine.

-

Advantage: High regioselectivity; the position of the nitrogen is fixed by the leaving group.

Synthetic Workflow Diagram

Figure 2: Comparative synthetic pathways showing Electrophilic vs. Nucleophilic strategies.

Industrial Applications & Toxicology

3-Methyl-4-nitrophenol (Agrochemicals)

-

Application: This molecule is the immediate precursor to Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate), a broad-spectrum organophosphate insecticide [3].

-

Mechanism: It serves as the "leaving group" when Fenitrothion inhibits Acetylcholinesterase (AChE).

-

Toxicology:

-

Endocrine Disruption: Shown to have anti-androgenic activity [1].

-

Genotoxicity: Positive in chromosomal aberration tests in vitro [2].

-

Environmental: Moderate persistence; toxic to aquatic life.

-

3-(Methylamino)-4-nitrophenol (Cosmetics)

-

Application: Used in oxidative and semi-permanent hair dyes (often as the ethanol ether derivative, 3-Methylamino-4-nitrophenoxyethanol, CAS 80062-31-3) [4]. The phenol form acts as a coupler or direct dye.

-

Mechanism: The "push-pull" electronic system absorbs light in the visible spectrum (red/violet). In oxidative dyeing, it couples with primary intermediates (like p-phenylenediamine) to form large chromophores.

-

Toxicology:

-

Sensitization: Potential skin sensitizer (common for aniline derivatives).

-

Safety Profile: Generally lower systemic toxicity than unsubstituted nitroanilines, but regulated strictly in the EU (SCCS opinions) due to potential nitrosamine formation if impurities are present [5].

-

References

-

ChemicalBook. (2025). 3-Methyl-4-nitrophenol Properties and Toxicity Profile.

-

OECD SIDS. (1994). 3-Methyl-4-nitrophenol: Initial Assessment Report. UNEP Publications.

-

University of Hertfordshire. (2026). Fenitrothion and its Metabolites. PPDB: Pesticide Properties DataBase.

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Nitro-5-glyceryl methylaniline (3-Methylamino-4-nitrophenoxyethanol). European Commission.[2]

-

Cosmile Europe. (2025). Ingredient Profile: 3-Methylamino-4-Nitrophenoxyethanol.

Sources

Technical Guide: pKa Determination of 3-(Methylamino)-4-nitrophenol

The following technical guide details the physicochemical characterization of 3-(Methylamino)-4-nitrophenol, focusing on its dissociation constants (pKa). This guide is structured for researchers requiring rigorous experimental protocols and mechanistic understanding.

CAS: 14703-79-8 | Molecular Formula: C

Executive Summary

3-(Methylamino)-4-nitrophenol is a functionalized aromatic compound primarily utilized as an intermediate in oxidative hair dye formulations and organic synthesis. Its physicochemical behavior is governed by a "push-pull" electronic system: the electron-withdrawing nitro group (

Understanding the pKa values of this molecule is critical for:

-

Formulation Stability: Predicting oxidation rates in alkaline media (e.g., ammonia-based dyes).

-

Bioavailability: Modeling skin permeation (logD) based on ionization state at physiological pH (7.4).

-

Purification: Optimizing pH-dependent extraction or chromatography protocols.

This guide provides the predicted thermodynamic constants derived from structural analogs and details the UV-Vis Spectrophotometric Titration protocol, the gold standard for characterizing this chromophore-rich molecule.

Structural Analysis & Predicted pKa Values

The acidity and basicity of 3-(Methylamino)-4-nitrophenol are dictated by the interplay of resonance, induction, and intramolecular hydrogen bonding.

The "Push-Pull" Electronic System

-

Phenolic Hydroxyl (Acidic Center): The 4-nitro group strongly withdraws electron density via resonance and induction, significantly increasing the acidity of the phenol compared to unsubstituted phenol (pKa ~10).

-

Methylamino Group (Basic Center): While typically basic, the amine's lone pair is delocalized into the ring. Furthermore, its position ortho to the nitro group facilitates a strong intramolecular hydrogen bond (NH

O=N). This "locks" the proton, making the amine extremely difficult to protonate (very low pKa).

Thermodynamic Constants (Estimated)

Values are derived from QSAR analysis of structural analogs (e.g., 4-nitrophenol, 3-amino-4-nitrophenol).

| Ionization Center | Species Transition | Predicted pKa | Structural Logic |

| Amine ( | Cation | < 1.0 | The ortho-nitro group drastically reduces basicity via strong electron withdrawal and H-bond stabilization of the neutral form. |

| Phenol ( | Neutral | 7.8 ± 0.3 | 4-Nitrophenol has a pKa of 7.15. The meta-methylamino group is electron-donating, which slightly destabilizes the phenoxide anion, raising the pKa relative to 4-nitrophenol. |

Visualization: Protonation Equilibria

The following diagram illustrates the species distribution across the pH scale. Note that the zwitterionic form is negligible due to the extremely low basicity of the amine.

Experimental Protocol: UV-Vis Spectrophotometric Titration

Objective: Determine the precise pKa of the phenolic group. Rationale: Potentiometric titration is unsuitable due to the compound's low aqueous solubility and the overlapping low pKa of the amine. UV-Vis is superior because the ionization of the phenol (formation of phenoxide) causes a distinct bathochromic shift (red shift) and hyperchromic effect (increased intensity), typically changing the solution from pale yellow to deep orange/red.

Reagents & Equipment

-

Compound: >98% purity 3-(Methylamino)-4-nitrophenol.

-

Solvent: Carbonate-free water (degassed). Co-solvent (Methanol/Acetonitrile) max 5% if solubility is critical.

-

Buffers: 'Good's buffers' series (MES, HEPES, CHES) or Britton-Robinson universal buffer (pH 2–12).

-

Instrument: Double-beam UV-Vis Spectrophotometer with thermostatic cell holder (

C).

Step-by-Step Workflow

Data Analysis

-

Identify

: Locate the wavelength of maximum absorbance for the fully deprotonated species (alkaline pH, likely ~400–450 nm). -

Verify Isosbestic Point: Ensure all spectra cross at a single point, confirming a clean two-state equilibrium (Neutral

Anion). -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Where:- = Absorbance at specific pH

- = Absorbance of neutral form (low pH plateau)

- = Absorbance of anionic form (high pH plateau)

Implications for Product Development

Solubility & Formulation

-

pH < 7: The molecule is neutral and exhibits low water solubility. Formulations in this range may require solubilizers (e.g., propylene glycol, ethoxydiglycol).

-

pH > 8: The molecule exists as a phenoxide anion, significantly increasing water solubility. This is advantageous for oxidative hair dye bases (typically pH 9–10).

Stability

The phenoxide anion is more susceptible to oxidative degradation than the neutral phenol. In formulations containing hydrogen peroxide, the reaction kinetics will accelerate significantly once the pH exceeds the pKa (approx. 7.8). To maintain shelf-life stability of the dye precursor before mixing, the formulation pH should be kept slightly acidic (pH 6.0–6.5).

References

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Nitro-5-glyceryl methylaniline (containing 3-methylamino-4-nitrophenol as impurity). European Commission. [Link]

-

PubChem. (n.d.).[1] Compound Summary: 3-Amino-4-nitrophenol (Structural Analog). National Library of Medicine. [Link]

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

Sources

Technical Deep Dive: Solubility Profiling of 3-(Methylamino)-4-nitrophenol

The following technical guide details the solubility profiling of 3-(Methylamino)-4-nitrophenol, synthesizing physicochemical principles with rigorous experimental protocols.

Solvent Systems: Water vs. Ethanol

Executive Summary

3-(Methylamino)-4-nitrophenol (CAS 14703-79-8) is a critical intermediate in the synthesis of oxidative hair dyes and varying pharmaceutical pharmacophores.[1] Its solubility profile is a bifurcated challenge: the compound possesses both a hydrophilic phenolic hydroxyl/amine motif and a lipophilic nitro-aromatic core.[1][2]

This guide provides a definitive technical analysis of its solubility in Water (polar protic, high dielectric) versus Ethanol (amphiphilic, moderate dielectric) .[3][1] For researchers in formulation and drug development, understanding this dichotomy is essential for optimizing bioavailability, stability, and processing yields.[3]

Key Finding: Ethanol acts as the superior solvent, likely achieving solubility orders of magnitude higher than water due to its ability to solvate the aromatic backbone while engaging in hydrogen bonding with the nitro/amino substituents.[3][1]

Physicochemical Characterization

Before experimental determination, the theoretical solubility landscape must be mapped using Structure-Activity Relationships (SAR) derived from structural isomers (e.g., 4-amino-3-nitrophenol).[1]

Chemical Identity[1][3][4][5][6][7][8]

Predicted Solubility Parameters

| Property | Value (Predicted/Proxy*) | Significance |

| LogP (Octanol/Water) | ~1.5 – 1.9 | Indicates moderate lipophilicity.[3][1] Preferential solubility in organic solvents.[3][1] |

| pKa (Phenol) | ~7.2 | At physiological pH (7.4), ~50% exists as the phenolate anion, increasing water solubility.[3] |

| pKa (Amine) | ~2.5 (estimated) | The ortho-nitro group suppresses basicity via resonance withdrawal, reducing solubility in acidic water compared to aniline.[3][1] |

| Water Solubility | < 5 g/L (Neutral pH) | Limited by the hydrophobic aromatic ring and intramolecular H-bonding.[3][1] |

| Ethanol Solubility | > 50 g/L | High compatibility due to ethanol's ethyl group interacting with the benzene ring.[3][1] |

*Note: Values estimated based on the structural isomer 4-amino-3-nitrophenol (CAS 610-81-1) and standard fragment contribution methods.[1]

Mechanistic Solvation Analysis

The solubility difference is driven by the competition between Lattice Energy (breaking the crystal) and Solvation Enthalpy (forming solvent interactions).[3][1]

Water (The Entropic Penalty)

Water forms a highly ordered "ice-like" cage around the hydrophobic benzene ring (hydrophobic effect).[3][1] While the -OH and -NO

Ethanol (The Amphiphilic Advantage)

Ethanol is amphiphilic.[3][6][7][8][9][10] The ethyl tail (

Visualization of Solvation Pathways

Figure 1: Mechanistic comparison of solvation barriers.[3][1] Ethanol overcomes lattice energy via dual hydrophilic/lipophilic interactions.[3]

Experimental Protocol: Determination of Equilibrium Solubility

For high-integrity data, the Shake-Flask Method (OECD Guideline 105) coupled with HPLC-UV quantification is the gold standard.[3][1]

Reagents & Equipment[1][2][7]

-

Test Substance: 3-(Methylamino)-4-nitrophenol (>98% purity).[3][1]

-

Solvents: HPLC-grade Water (milli-Q), Absolute Ethanol.[3][1]

-

Equipment: Orbital shaker (thermostated), Centrifuge, 0.45 µm PTFE syringe filters.

-

Analysis: HPLC with Diode Array Detector (DAD).

Step-by-Step Workflow

Step 1: Saturation Preparation

-

Weigh excess solid (~100 mg) into triplicate glass vials.

-

Critical Control: If the solid dissolves completely, add more until a persistent precipitate is visible.[3]

Step 2: Equilibration

-

Seal vials and place in a thermostated orbital shaker at 25°C ± 0.1°C.

-

Agitate at 100 rpm for 24 to 48 hours to ensure thermodynamic equilibrium.

-

Check: Visually confirm solid presence throughout the duration.[3][1]

Step 3: Phase Separation

-

Remove vials and let stand for 1 hour to settle.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE filter .

Step 4: Quantification (HPLC)

-

Dilute the filtrate with mobile phase (to fall within linear calibration range).[3][1]

-

Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (aromatic) and 400 nm (nitro group).[3][1]

Analytical Workflow Diagram

Figure 2: Standardized Shake-Flask workflow for solubility determination.

Implications for Formulation & Processing[2]

Solvent Selection Strategy

-

Primary Solvent: Ethanol should be used for the initial solubilization of the dry powder.[3][1] It ensures rapid dissolution and breaks down crystal aggregates.[3][1]

-

Co-Solvent System: If an aqueous final product is required (e.g., a dye cream), dissolve in ethanol first, then slowly add water.[3][1] This prevents "crashing out" (precipitation) which often occurs if water is used as the primary vehicle.[3][1]

pH Sensitivity

In aqueous systems, solubility is highly pH-dependent:

-

pH < 2: Protonation of the amine (-NH

CH -

pH > 8: Deprotonation of the phenol (-O

) -

pH 4-6: Lowest solubility (Neutral species dominates).[3][1]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[3][1] Test No. 105: Water Solubility. OECD Publishing.[3][1][6] [3][1]

-

Scientific Committee on Consumer Safety (SCCS). (2009).[3][1] Opinion on 2-Nitro-5-glyceryl methylaniline. (Contains comparative data on nitro-aminophenol derivatives). European Commission.[1][11][8]

-

National Center for Biotechnology Information (NCBI). (2023).[3][1] PubChem Compound Summary for CID 167527, 3-Amino-4-nitrophenol. (Structural analog data). [3][1]

-

Yalkowsky, S. H., et al. (2010).[3][7][10] Handbook of Aqueous Solubility Data. CRC Press.[3][1] (Reference for general nitrophenol solubility trends). [3][1]

Sources

- 1. aablocks.com [aablocks.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aimbusinessapps.com [aimbusinessapps.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 10. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

Navigating the Hazard Landscape of 3-(Methylamino)-4-nitrophenol: A Technical Guide for Researchers

An In-depth Examination of Safety Data for a Niche Chemical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the hazard profile of every chemical intermediate is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed technical overview of the safety data sheet (SDS) hazards associated with 3-(Methylamino)-4-nitrophenol (CAS No. 14703-79-8). Due to the limited availability of a comprehensive, officially published SDS for this specific compound, this document synthesizes the available data for 3-(Methylamino)-4-nitrophenol with information from structurally analogous compounds to provide a thorough understanding of its potential hazards.

Section 1: Chemical Identification and Physicochemical Properties

3-(Methylamino)-4-nitrophenol is a substituted aromatic compound.[1] Its specific physicochemical properties are not extensively documented in publicly available literature. However, based on its chemical structure and data from related nitrophenol compounds, we can infer certain characteristics that are crucial for safe handling and storage.

| Property | Value | Source |

| Chemical Name | 3-(Methylamino)-4-nitrophenol | - |

| CAS Number | 14703-79-8 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Appearance | Likely a solid, potentially a yellow or brown powder (inferred from analogs) | - |

| Solubility | Expected to have some solubility in water and be soluble in organic solvents (inferred from analogs) | - |

Note: Some physicochemical properties are inferred from structurally similar compounds due to the lack of specific data for 3-(Methylamino)-4-nitrophenol.

Section 2: Hazard Identification and GHS Classification

Based on available supplier information for 3-(Methylamino)-4-nitrophenol, the compound is classified as hazardous.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: BLD Pharm[2]

Section 3: Toxicological Profile

Acute Toxicity:

-

Oral: 3-(Methylamino)-4-nitrophenol is classified as harmful if swallowed (H302).[2] For the structurally similar compound 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-, the oral LD50 in rats is estimated to be between 1000 and 2000 mg/kg body weight.[3] In an acute toxicity study with 3-Methylamino-4-nitrophenoxyethanol, a dose of 1000 mg/kg in rats resulted in hypoactivity, piloerection, dyspnea, and in some cases, death.[4]

-

Dermal and Inhalation: While not explicitly classified for 3-(Methylamino)-4-nitrophenol, related compounds like 3-Methyl-4-nitrophenol are harmful in contact with skin and if inhaled.[5]

Skin and Eye Irritation:

-

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] This is consistent with data for many nitrophenolic compounds.

Sensitization:

-

There is no specific data on the skin sensitization potential of 3-(Methylamino)-4-nitrophenol. However, a study on 3-Methylamino-4-nitrophenoxyethanol found it not to be a sensitizer in a murine local lymph node assay.[4]

Long-term and Other Health Effects:

-

Genotoxicity: The genotoxic potential of 3-(Methylamino)-4-nitrophenol has not been determined. However, studies on the related compound 3-Methylamino-4-nitrophenoxyethanol did not show genotoxic effects in in-vitro assays.[4] Conversely, 3-Methyl-4-nitrophenol has shown evidence of genotoxicity in an in-vitro chromosomal aberration test.[6] Given this conflicting information from related structures, it is prudent to handle 3-(Methylamino)-4-nitrophenol as a potential genotoxic agent.

-

Carcinogenicity: No carcinogenicity studies are available for 3-(Methylamino)-4-nitrophenol.

-

Reproductive and Developmental Toxicity: No data is available for 3-(Methylamino)-4-nitrophenol. For 3-Methylamino-4-nitrophenoxyethanol, no embryotoxic or teratogenic effects were observed in rats at doses up to 750 mg/kg/day.[4]

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the identified hazards, stringent safety protocols must be followed when handling 3-(Methylamino)-4-nitrophenol.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Avoid contact with skin and eyes.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. For tasks with a higher risk of exposure, consider additional protective clothing.[10]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.[10]

Section 5: Emergency Procedures and First Aid

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 4.

-

Avoid generating dust.

-

For small spills, sweep up the material and place it in a suitable container for disposal.

-

For large spills, contain the spill and collect the material for disposal.

-

Prevent the material from entering drains or waterways.

Section 6: Environmental Hazards and Disposal

The environmental fate and ecotoxicity of 3-(Methylamino)-4-nitrophenol are not well-defined. However, data from the analogous compound 3-Methyl-4-nitrophenol suggests that it is not readily biodegradable and can be moderately toxic to aquatic life.[6]

Environmental Fate:

-

Nitrophenols, in general, can be formed in the atmosphere from anthropogenic sources and are subject to photolysis and biodegradation in water and soil.

-

3-Methyl-4-nitrophenol is not readily biodegradable.[6]

Ecotoxicity:

-

For 3-Methyl-4-nitrophenol, the following ecotoxicity data is available:

-

LC50 (fish): 9.8 mg/L

-

EC50 (daphnia): 9.1 mg/L

-

EC50 (algae): 8.6 mg/L[6]

-

Disposal:

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations.

-

Do not allow the material to be released into the environment.

Section 7: References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, June 30). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1994). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. Retrieved from [Link]

-

EWG Skin Deep. 3-METHYLAMINO-4-NITROPHENOXYETHANOL. Retrieved February 20, 2026, from [Link]

-

Burnett, C. L., et al. (2012). Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. International Journal of Toxicology, 31(5_suppl), 165S-175S.

-

PubChem. 3-Amino-4-nitrophenol. Retrieved February 20, 2026, from [Link]

-

Harper College. (2010, July 13). SIGMA-ALDRICH Safety Data Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

-

UPRM. (2018, January 19). SAFETY DATA SHEET. Retrieved from [Link]

-

EWG Skin Deep. 3-Methylamino-4-Nitrophenoxyethanol. Retrieved February 20, 2026, from [Link]

-

PubChem. 3-Methyl-4-nitrophenol. Retrieved February 20, 2026, from [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. 14703-79-8|3-(Methylamino)-4-nitrophenol|BLD Pharm [bldpharm.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Monograph: 4-Hydroxy-2-methylamino-1-nitrobenzene

Chemical Identity & Nomenclature

4-Hydroxy-2-methylamino-1-nitrobenzene is a functionalized aromatic nitro compound predominantly utilized as an intermediate in the synthesis of semi-permanent hair dyes and cosmetic colorants. Its chemical structure features a benzene core substituted with a nitro group, a secondary amine (methylamino), and a phenolic hydroxyl group.

Due to varying IUPAC priority rules (Nitro vs. Hydroxy vs. Amine), this compound is frequently referenced under multiple synonyms in industrial and regulatory literature. The most common technical designation in commerce is 3-methylamino-4-nitrophenol .

Synonyms and Identifiers

| Identifier Type | Value |

| Primary CAS Number | 14703-79-8 |

| IUPAC Name (Preferred) | 3-(Methylamino)-4-nitrophenol |

| Systematic Name | 4-Hydroxy-2-methylamino-1-nitrobenzene |

| Alternative Name | (5-Hydroxy-2-nitrophenyl)methylamine |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| SMILES | CNc1cc(O)ccc1[O-] |

| InChI Key | YIKOFDIDLKAQCN-UHFFFAOYSA-N |

Structural Analysis & Physicochemical Properties

The molecule exhibits a "push-pull" electronic structure. The nitro group at position 1 acts as a strong electron-withdrawing group (EWG), while the hydroxyl (position 4) and methylamino (position 2) groups act as electron-donating groups (EDG).

-

Intramolecular Hydrogen Bonding: The proximity of the methylamino group (position 2) to the nitro group (position 1) facilitates a strong intramolecular hydrogen bond (

). This interaction stabilizes the planar conformation of the molecule and reduces its water solubility compared to isomers where these groups are distant. -

Acidity (pKa): The phenolic hydroxyl group is acidified by the para-nitro group. While typical phenols have a pKa

10, the electron-withdrawing nature of the nitro group likely shifts the pKa of this compound to the range of 7.0–8.0, making it more acidic and soluble in alkaline media.

Key Physical Properties

| Property | Value / Description |

| Appearance | Yellow to greenish-yellow crystalline powder |

| Melting Point | > 130°C (Decomposes at higher temps) |

| Solubility (Water) | Low (< 1 g/L at 20°C); increases significantly in alkaline pH |

| Solubility (Solvents) | Soluble in DMSO, Ethanol, Acetone |

| LogP (Predicted) | ~1.3 (Lipophilic enough for dermal penetration) |

Synthesis & Manufacturing Methodologies

The synthesis of 4-hydroxy-2-methylamino-1-nitrobenzene typically employs Nucleophilic Aromatic Substitution (

Experimental Protocol: Selective Substitution

Objective: Synthesize 3-methylamino-4-nitrophenol from 2,4-difluoronitrobenzene.

-

Starting Material: 2,4-Difluoronitrobenzene (1.0 eq).

-

Hydrolysis (Step 1): The starting material is treated with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar aprotic solvent (e.g., DMSO or DMF) at controlled temperatures (40–60°C).

-

Mechanistic Insight: The fluorine at the para position (position 4) is generally more susceptible to nucleophilic attack by the "hard" hydroxide ion than the ortho position, leading to 3-fluoro-4-nitrophenol (Note: Numbering changes as OH becomes priority). However, in the context of the target structure (OH at 4 relative to Nitro at 1), we are substituting the F at position 4.

-

-

Amination (Step 2): The intermediate is reacted with methylamine (

) in aqueous solution or ethanol.-

Mechanistic Insight: The remaining fluorine atom (ortho to the nitro group) undergoes displacement by the methylamine. The intramolecular H-bond formation in the transition state often accelerates this specific substitution.

-

-

Purification: The product is precipitated by acidification (lowering pH to ~4-5) and recrystallized from ethanol/water to remove regioisomers.

Synthesis Pathway Diagram

Figure 1: Nucleophilic aromatic substitution pathway starting from 2,4-difluoronitrobenzene. Regioselectivity is dictated by solvent polarity and nucleophile strength.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical protocols are standard.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution.

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.

-

-

Detection: UV-Vis Diode Array at 254 nm (aromatic ring) and 413 nm (nitro/amino conjugation band).

-

Retention Time: The compound will elute earlier than non-hydroxylated precursors due to the polarity of the phenolic group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d6.

-

¹H NMR Signatures:

-

~2.8-2.9 ppm (Doublet, 3H): Methyl protons of

- ~8.0 ppm (Doublet, 1H): Proton adjacent to Nitro (C5-H).

- ~6.0-6.5 ppm (Multiplet, 2H): Protons on the phenol ring (C2-H, C6-H).

-

~10.5 ppm (Broad Singlet, 1H): Phenolic

-

~8.5 ppm (Broad, 1H): Amine

-

~2.8-2.9 ppm (Doublet, 3H): Methyl protons of

Safety & Toxicology Profile

As a nitro-substituted aromatic amine, this compound presents specific toxicological hazards relevant to drug development and cosmetic safety.

Hazard Classification (GHS)[4][5]

-

Acute Toxicity: Harmful if swallowed or inhaled.[1] Nitro compounds can induce methemoglobinemia , reducing the blood's oxygen-carrying capacity.

-

Skin Sensitization: Classified as a potential skin sensitizer (Category 1). The para-amino phenol structure is known to form haptens that react with skin proteins.

-

Genotoxicity:

-

In Vitro: Many nitro-aromatics test positive in the Ames test (Salmonella typhimurium) due to nitroreductase activity in bacteria.

-

In Vivo: SCCS opinions on related structures (e.g., 2-nitro-5-glyceryl methylaniline) often require rigorous testing to rule out mutagenic potential in mammalian cells.

-

Handling Protocols

-

Engineering Controls: Handle only in a certified chemical fume hood to prevent inhalation of dusts.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong oxidizers or reducing agents (risk of exothermic decomposition).

References

-

European Commission, Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on 2-Nitro-5-glyceryl methylaniline (B060). SCCS/1477/12.[2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12300056 (Related: 4-amino-3-nitrophenol derivatives). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: Nitro-substituted aminophenols. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of Nitrophenols: A Technical Guide to the Melting and Boiling Points of 3-(Methylamino)-4-nitrophenol and Its Isomers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the melting and boiling points of 3-(Methylamino)-4-nitrophenol. Recognizing the potential for isomeric ambiguity in literature and databases, this document also presents a comparative study of the closely related and more extensively characterized isomers, 2-Amino-4-nitrophenol and 3-Methyl-4-nitrophenol. Understanding these fundamental physical properties is paramount for ensuring the accuracy, reproducibility, and safety of experimental and manufacturing processes.

The Challenge of Isomeric Specificity in Physicochemical Data

In the realm of organic chemistry, subtle variations in molecular structure can lead to significant differences in physical properties. This is particularly true for substituted aromatic compounds like nitrophenols, where the positions of functional groups on the benzene ring dictate intermolecular forces and, consequently, their melting and boiling points.

The subject of this guide, 3-(Methylamino)-4-nitrophenol (CAS No. 14703-79-8), is a case in point. While commercially available, detailed experimental data on its thermal properties are not as readily accessible as for its structural isomers. This guide aims to address this data gap by first presenting the available information for the target compound and then leveraging the more robust datasets of its isomers to provide a comprehensive understanding of this class of compounds.

Physicochemical Profile of 3-(Methylamino)-4-nitrophenol (CAS No. 14703-79-8)

Information regarding the experimentally determined melting and boiling points of 3-(Methylamino)-4-nitrophenol is not extensively reported in readily available scientific literature or safety data sheets. Chemical suppliers list the compound, but often without detailed physical constants. This scarcity of data underscores the importance of independent verification of physical properties for any new batch of this chemical in a research or development setting.

A Comparative Analysis with Key Isomers

To provide a predictive and comparative framework, this guide details the well-documented thermal properties of two key isomers: 2-Amino-4-nitrophenol and 3-Methyl-4-nitrophenol.

2-Amino-4-nitrophenol (CAS No. 99-57-0)

This isomer, also known as p-Nitro-o-aminophenol, is a yellow to orange crystalline solid.[1] Its thermal properties are well-documented, though with some variation across different sources.

Table 1: Thermal Properties of 2-Amino-4-nitrophenol

| Property | Value | Source |

| Melting Point | 140-143 °C | [2][3] |

| 143-145 °C | [4] | |

| Boiling Point | 205 °C (at 995 hPa) | [4] |

| 322.46 °C (rough estimate) | [2] |

It is crucial to note that 2-Amino-4-nitrophenol is thermally unstable.[4] Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition starting at 152 °C, highlighting the potential hazards associated with heating this compound.[4] This thermal instability is a critical consideration for any high-temperature applications or purification processes like distillation.

3-Methyl-4-nitrophenol (CAS No. 2581-34-2)

Also referred to as 4-Nitro-m-cresol, this isomer typically appears as a beige or yellow crystalline powder.[1] The reported melting and boiling points for this compound also show some variability, which may be attributable to the purity of the samples and the experimental methods used.

Table 2: Thermal Properties of 3-Methyl-4-nitrophenol

| Property | Value | Source |

| Melting Point | 125-130 °C | [5][6] |

| 133-133.5 °C | [7] | |

| 139 °C | [1] | |

| 128 °C | [8] | |

| Boiling Point | 200 °C (with decomposition) | [5] |

| 207 °C | [7] | |

| >300 °C | [8] | |

| 304.8 °C (at 760 mmHg) | [6] |

The significant range in reported boiling points, with some sources indicating decomposition at lower temperatures, suggests that, similar to its amino-isomer, thermal stability is a key factor to consider during its handling and processing.

Experimental Determination of Melting and Boiling Points: A Methodological Overview

Accurate determination of melting and boiling points is fundamental to chemical characterization. The following outlines the standard methodologies employed for these measurements, providing the "why" behind the experimental choices.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. The presence of impurities typically leads to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube. The packing density is crucial for uniform heat transfer.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and simultaneous observation of the sample.

-

Heating Rate: An initial rapid heating can be used to approach the expected melting point, followed by a slow heating rate (1-2 °C per minute) near the melting range to ensure thermal equilibrium.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

The following diagram illustrates the workflow for a standard melting point determination.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is the preferred method.

Protocol: Distillation for Boiling Point Determination

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed correctly to measure the temperature of the vapor.

-

Heating: The sample in the distillation flask is heated gently. The use of a heating mantle and a magnetic stirrer ensures uniform heating and smooth boiling.

-

Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed as a stable temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of condensate is collected.

-

Pressure Correction: If the boiling point is measured at a pressure other than standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to estimate the boiling point at standard pressure.

Given the thermal instability of the related isomers, a vacuum distillation setup is often advisable to determine the boiling point at a lower temperature, thereby minimizing the risk of decomposition.

The logical flow for determining the boiling point, considering thermal stability, is depicted below.

Caption: Decision logic for boiling point determination.

Conclusion and Recommendations

The accurate determination of melting and boiling points is a cornerstone of chemical research and development. While experimental data for 3-(Methylamino)-4-nitrophenol remains elusive in common databases, a thorough understanding of the properties of its isomers, 2-Amino-4-nitrophenol and 3-Methyl-4-nitrophenol, provides a valuable comparative framework.

For professionals working with any of these compounds, the following recommendations are crucial:

-

Independent Verification: Always determine the melting point of a new batch of any of these compounds to verify its identity and purity.

-

Thermal Stability Awareness: Be cognizant of the potential for thermal decomposition, especially when heating these compounds. The use of techniques like vacuum distillation for determining boiling points is highly recommended.

-

Thorough Literature Review: When encountering a nitrophenol isomer, perform a careful review of the literature, paying close attention to the specific CAS number to avoid confusion and ensure the use of accurate physical property data.

This guide provides a foundational understanding of the thermal properties of 3-(Methylamino)-4-nitrophenol and its isomers, emphasizing the principles of scientific integrity and experimental diligence.

References

-

OECD SIDS. 3-METHYL-4-NITROPHENOL. [Link]

-

Wikipedia. 2-Amino-4-nitrophenol. [Link]

-

Emco Chemicals. 4 NAP, 4- Nitro 2- Amino Phenol. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Amino-4-nitrophenol CAS#: 99-57-0 [m.chemicalbook.com]

- 3. 4 NAP, 4- Nitro 2- Amino Phenol | CAS no 99-57-0 | 4 NAP -4- Nitro 2- Amino Phenol manufacturer, 4 NAP -4- Nitro 2- Amino Phenol supplier, 4 NAP -4- Nitro 2- Amino Phenol producer, 4 NAP -4- Nitro 2- Amino Phenol exporter, 4 NAP -4- Nitro 2- Amino Phenol production center, 4 NAP -4- Nitro 2- Amino Phenol compnay [emcochemicals.com]

- 4. 2-Amino-4-nitrophenol – Wikipedia [de.wikipedia.org]

- 5. 3-Methyl-4-nitrophenol | 2581-34-2 [chemicalbook.com]

- 6. 3-Methyl-4-nitrophenol | 2581-34-2 [sigmaaldrich.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. accustandard.com [accustandard.com]

A Technical Guide to the Hydrophobicity of 3-(Methylamino)-4-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the hydrophobicity of the compound 3-(Methylamino)-4-nitrophenol (CAS: 14703-79-8), a critical physicochemical parameter for researchers in drug development and life sciences. In the absence of publicly available experimental data, this document synthesizes information from leading computational prediction models to establish a reliable estimate of its octanol-water partition coefficient (LogP). Furthermore, this guide presents the gold-standard experimental protocol for LogP determination—the OECD 107 Shake-Flask method—offering a detailed, step-by-step workflow for its empirical validation. The predicted values are contextualized within the framework of established drug discovery principles, such as Lipinski's Rule of 5, to provide actionable insights for drug development professionals.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics, governing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] This property is quantitatively expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a lipidic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is almost always expressed in its logarithmic form, LogP.[1]

A molecule's LogP value profoundly influences its:

-

Absorption: The ability to permeate the lipid-rich membranes of the gut wall.

-

Distribution: How it partitions into tissues and crosses biological barriers like the blood-brain barrier.

-

Metabolism: Interaction with metabolic enzymes, such as the Cytochrome P450 family.

-

Excretion: The route and rate of clearance from the body.

An optimal LogP is a delicate balance. While sufficient lipophilicity is required for membrane permeability, excessively high values can lead to poor aqueous solubility, increased metabolic clearance, and sequestration in fatty tissues, potentially causing toxicity.[1] Therefore, the accurate determination of LogP is a non-negotiable step in the early stages of drug discovery and lead optimization.

Physicochemical Profile: 3-(Methylamino)-4-nitrophenol

Before assessing its hydrophobicity, it is essential to establish the fundamental physicochemical identity of the target compound.